molecular formula C10H9BrO B107433 5-(2-bromoethyl)Benzofuran CAS No. 133034-06-7

5-(2-bromoethyl)Benzofuran

Cat. No.: B107433
CAS No.: 133034-06-7
M. Wt: 225.08 g/mol
InChI Key: IYTHLIKUXKPFMY-UHFFFAOYSA-N
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Description

5-(2-bromoethyl)Benzofuran is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)Benzofuran typically involves the bromination of a benzofuran derivative. One common method includes the reaction of benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromoethyl group at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted benzofuran derivatives.
  • Oxidation reactions produce hydroxyl or carbonyl-substituted benzofurans.
  • Reduction reactions result in ethyl-substituted benzofurans.

Scientific Research Applications

Comparison with Similar Compounds

    Benzofuran: The parent compound without the bromoethyl substituent.

    5-Methylbenzofuran: A similar compound with a methyl group at the 5-position instead of a bromoethyl group.

    5-Chlorobenzofuran: A compound with a chlorine atom at the 5-position.

Uniqueness: 5-(2-bromoethyl)Benzofuran is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. This substituent allows for versatile chemical modifications and enhances the compound’s potential in various applications compared to its analogs.

Properties

IUPAC Name

5-(2-bromoethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTHLIKUXKPFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing 5-(2-bromoethyl)-2,3-dihydrobenzo-[2,3-b]furan (3 g-see Preparation 13), freshly recrystallised N-bromosuccinimide (2.37 g), benzoyl peroxide (0.03 g) and carbon tetrachloride was heated under reflux for 2 hours. On cooling to room temperature, water (100 ml) and sodium metabisulphite (1 g) were added, the layers were separated and the aqueous layer was extracted with dichloromethane (3×50 ml). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give an oil which was purified by column chromatography on silica eluting with hexane containing toluene (5%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as an oil, yield 1.25 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?

A: this compound, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized this compound, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].

Q2: What analytical methods are used to detect and quantify this compound in Darifenacin Hydrobromide?

A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of this compound in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].

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